molecular formula C11H15N5O3S B2793635 2-(7-Ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 460715-53-1

2-(7-Ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No. B2793635
CAS RN: 460715-53-1
M. Wt: 297.33
InChI Key: MBHGYHPPEHAFFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of “2-(7-Ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide”, related compounds such as 8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides have been synthesized . The synthesis of these compounds involved heating equimolar amounts of compound 1 or 2 and sodium ethoxide or sodium propoxide under reflux in the corresponding alcohol for 6 hours .

Scientific Research Applications

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate cyclic nucleotide levels within cells. 2-(7-Ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide has been evaluated as a PDE inhibitor. Specifically, it inhibits PDE4B and PDE7A, which could have implications for immune modulation and neurological disorders .

properties

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-4-16-7-8(13-10(16)20-5-6(12)17)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHGYHPPEHAFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

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